Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane
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Overview
Description
Trimethyl[(8-oxabicyclo[321]oct-2-en-3-yl)oxy]silane is a compound that features a unique bicyclic structure with a silicon atom bonded to three methyl groups and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane can be achieved through a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This method involves the use of tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2) as catalysts . The reaction conditions are optimized to allow the efficient construction of the 8-oxabicyclo[3.2.1]octane core structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as tempo oxoammonium tetrafluoroborate.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane exerts its effects involves its interaction with various molecular targets. The silicon-oxygen bond and the bicyclic structure play crucial roles in its reactivity and interactions with other molecules. The pathways involved can include nucleophilic attack on the silicon atom and rearrangements of the bicyclic core.
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares the bicyclic core structure but lacks the silicon atom.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with different ring sizes and functional groups.
Uniqueness
Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane is unique due to the presence of the silicon atom bonded to three methyl groups and an oxygen atom. This feature imparts distinct chemical properties and reactivity compared to other similar bicyclic compounds.
Properties
CAS No. |
189142-80-1 |
---|---|
Molecular Formula |
C10H18O2Si |
Molecular Weight |
198.33 g/mol |
IUPAC Name |
trimethyl(8-oxabicyclo[3.2.1]oct-2-en-3-yloxy)silane |
InChI |
InChI=1S/C10H18O2Si/c1-13(2,3)12-10-6-8-4-5-9(7-10)11-8/h6,8-9H,4-5,7H2,1-3H3 |
InChI Key |
LDDSYOHYZHNABX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC2CCC(C1)O2 |
Origin of Product |
United States |
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